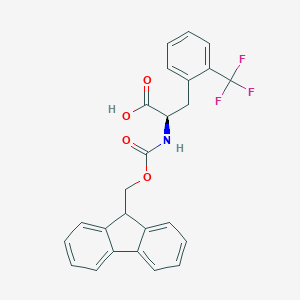

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and a chiral center, making it an interesting subject for research in organic chemistry and related disciplines.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the trifluoromethyl-substituted phenyl ring through a series of coupling reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from reaction by-products.

化学反応の分析

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Agents

The compound has been investigated for its potential role in developing anticancer agents. Its structural features allow for modifications that can enhance efficacy against various cancer types. Research has shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further exploration in targeted cancer therapies .

1.2 Neuroprotective Effects

Studies have indicated that (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid may possess neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into its mechanism of action are ongoing, focusing on its interaction with specific receptors in the brain .

Peptide Synthesis

2.1 Building Block for Peptides

This compound serves as a valuable building block in peptide synthesis due to its stability and reactivity under standard coupling conditions. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection, facilitating the assembly of complex peptides. Researchers have successfully utilized it in synthesizing biologically active peptides that mimic natural hormones and neurotransmitters .

2.2 Modification of Peptide Properties

The trifluoromethyl group enhances the lipophilicity and metabolic stability of peptides synthesized with this compound, which is advantageous for drug development. By modifying the peptide backbone with this compound, researchers can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Case Studies

作用機序

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

類似化合物との比較

Similar Compounds

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid: The racemic mixture containing both enantiomers.

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: A similar compound lacking the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These features make it a valuable compound for research and potential therapeutic applications.

生物活性

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound with potential applications in medicinal chemistry. Its structure features a fluorene moiety, an amino acid backbone, and a trifluoromethyl group, which contribute to its unique biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22F3N1O4, with a molecular weight of approximately 419.43 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorene Derivative : Starting from 9-fluorenone, the compound is synthesized through a series of reactions that include the introduction of the methoxycarbonyl group and subsequent amination.

- Incorporation of Trifluoromethyl Group : The trifluoromethyl group is introduced to enhance the compound's lipophilicity and biological activity.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorenone have been tested against various bacterial strains, demonstrating inhibitory effects on both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethyl group may enhance these effects by improving membrane permeability.

2. Antiproliferative Effects

Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, which are crucial in cancer therapy. The structural modifications in (R)-2 may provide similar antiproliferative activity, potentially making it a candidate for further development as an anticancer agent .

The mechanisms through which (R)-2 exerts its biological effects include:

- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, leading to altered cellular responses.

- Inhibition of Enzymatic Activity : By binding to enzymes such as topoisomerases, it can disrupt DNA replication and transcription processes.

Case Studies

A case study involving similar fluorene derivatives demonstrated their efficacy in inhibiting bacterial growth and reducing tumor cell proliferation in vitro. These findings highlight the potential of (R)-2 as a lead compound for developing new therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of (R)-2 and structurally related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Tilorone | Antiviral | Inhibits viral replication |

| Benfluron | Antineoplastic | Topoisomerase inhibition |

| Fluodipine | Cardiovascular | Calcium channel blocker |

| (R)-2 | Antimicrobial, Antiproliferative | Protein interaction, Enzyme inhibition |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQOLKMHJFBQNA-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。